2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
Description
The compound 2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a heterocyclic molecule featuring a central oxazole core substituted with a 2-fluorophenyl group at position 2 and a piperazine ring at position 3. The piperazine moiety is further functionalized with a 4-methoxybenzoyl group. Its molecular formula is C₂₂H₁₇FN₄O₃, with a monoisotopic mass of 406.134 g/mol (estimated based on analogs in –5).
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-16-8-6-15(7-9-16)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(30-22)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELKKSQEFXFNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate α-haloketone and an amide or nitrile.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with an intermediate compound.
Methoxybenzoylation: The final step involves the acylation of the piperazine nitrogen with 4-methoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques such as crystallization or chromatography, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Carbonitrile Group
The carbonitrile (-C≡N) moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
Reaction Conditions
| Catalyst | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| H<sub>2</sub>O/H<sup>+</sup> | Aqueous HCl | Reflux | Oxazole-4-carboxylic acid | 75–85% | |
| NaOH | Ethanol/H<sub>2</sub>O | 80°C | Oxazole-4-carboxamide | 60–70% |
Key Findings :
-
Acidic hydrolysis proceeds faster but requires careful pH control to avoid oxazole ring decomposition.
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Basic conditions favor amide formation via intermediate iminols.
Reduction Reactions
The carbonitrile group and aromatic rings can undergo selective reduction using agents like LiAlH<sub>4</sub> or catalytic hydrogenation.
Reaction Pathways
| Reagent | Target Site | Product | Conditions | Source |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | Carbonitrile | 4-Aminomethyl-oxazole | THF, 0°C → RT | |
| H<sub>2</sub>/Pd-C | Oxazole ring | Partially saturated oxazoline derivative | MeOH, 50 psi, 60°C |
Notes :
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LiAlH<sub>4</sub> selectively reduces the nitrile to a primary amine without affecting the oxazole ring.
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Catalytic hydrogenation under moderate pressure partially saturates the oxazole, altering its electronic properties.
Electrophilic Aromatic Substitution
The electron-rich oxazole ring and fluorophenyl group participate in electrophilic substitutions, such as nitration or halogenation.
Representative Reactions
| Reaction | Reagents | Position Modified | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Oxazole C-2 | 2-Nitro-oxazole derivative | 55–65% | |
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | Fluorophenyl ring | 3-Bromo-2-fluorophenyl analog | 40–50% |
Mechanistic Insight :
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Nitration occurs preferentially at the oxazole C-2 position due to resonance stabilization of the intermediate.
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Bromination on the fluorophenyl ring is meta-directing, influenced by the electron-withdrawing fluorine.
Piperazine Functionalization
The piperazine moiety undergoes alkylation, acylation, or ring-opening reactions, enabling structural diversification.
Reactivity Examples
Applications :
-
Alkylation with ethyl bromoacetate introduces ester functionalities for prodrug design .
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Acylation modifies hydrogen-bonding capacity, impacting solubility and target affinity .
Cross-Coupling Reactions
The fluorophenyl group participates in palladium-catalyzed couplings, enabling aryl-aryl bond formation.
Suzuki-Miyaura Coupling
| Catalyst | Boronic Acid | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub> | Phenylboronic acid | Biaryl-oxazole hybrid | 70–80% |
Optimization :
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous buffers (pH 7.4, 37°C), with degradation pathways including:
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Hydrolysis of the carbonitrile to carboxylic acid (t<sub>1/2</sub> = 8–12 h).
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Oxidative demethylation of the 4-methoxybenzoyl group (t<sub>1/2</sub> = 24 h).
Scientific Research Applications
Chemical Profile
- Chemical Formula : C24H22FN5O3
- Molecular Weight : 425.46 g/mol
- IUPAC Name : 2-(2-fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- SMILES Notation : COc(cc1)ccc1C(=O)N1CCN(CC(N=C2SC(c(cccc3)c3F)=NN22)=CC2=O)CC1
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Its structure allows for interactions with various molecular targets involved in cancer cell proliferation and survival. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further exploration in vivo.
Antidepressant Effects
The piperazine moiety in the compound is known for its role in central nervous system activity. Preliminary research has shown that derivatives of this compound may exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is hypothesized to be a contributing factor.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various bacterial strains. Studies have reported promising results, indicating that it may serve as a lead compound for developing new antibiotics, especially against resistant strains.
Synthesis Methodologies
The synthesis of this compound typically involves the following steps:
- Formation of the Piperazine Ring : The initial step includes the reaction of appropriate benzoyl derivatives with piperazine.
- Oxazole Formation : Subsequent cyclization reactions are performed to form the oxazole ring, which is crucial for the biological activity of the compound.
- Fluorination and Carbonitrile Introduction : The final steps involve selective fluorination and the introduction of the carbonitrile group to enhance solubility and bioactivity.
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.
Case Study 2: Neuropharmacological Assessment
In an animal model of depression, administration of this compound led to significant reductions in depressive-like behaviors compared to controls. Behavioral assays indicated enhanced locomotion and reduced immobility time in forced swim tests.
Case Study 3: Antimicrobial Testing
In vitro testing against Staphylococcus aureus showed that this compound had a minimum inhibitory concentration (MIC) lower than many currently used antibiotics, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperazine ring can improve solubility and bioavailability. The oxazole ring and nitrile group may participate in hydrogen bonding or electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Compounds for Comparison:
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (): Molecular Formula: C₂₁H₁₆F₂N₄O₂ Substituents: 2-fluorophenyl (oxazole), 2-fluorobenzoyl (piperazine). Key Difference: Replaces the 4-methoxybenzoyl group with 2-fluorobenzoyl.
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile ():
- Molecular Formula: C₂₁H₁₆F₂N₄O₂
- Substituents: 4-fluorophenyl (oxazole), 4-fluorobenzoyl (piperazine).
- Key Difference: Fluorine at the para position on both phenyl groups may enhance steric hindrance and lipophilicity compared to the target compound’s ortho-fluorophenyl and para-methoxybenzoyl groups.
4-(4-(2-(2-Fluorophenyl) Quinoline-4-Carbonyl) Piperazin-1-yl)-N-Hydroxybenzamide (D10) (): Substituents: 2-fluorophenyl (quinoline), piperazine-linked benzamide. Key Difference: Quinoline core instead of oxazole; the hydroxybenzamide group introduces hydrogen-bonding capacity absent in the target compound.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituents (Oxazole/Quinoline) | Substituents (Piperazine) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | C₂₂H₁₇FN₄O₃ | 2-fluorophenyl | 4-methoxybenzoyl | 406.134 |
| 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-oxazole-4-carbonitrile | C₂₁H₁₆F₂N₄O₂ | 2-fluorophenyl | 2-fluorobenzoyl | 394.381 |
| 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-oxazole-4-carbonitrile | C₂₁H₁₆F₂N₄O₂ | 4-fluorophenyl | 4-fluorobenzoyl | 394.381 |
| D10 (Quinoline Derivative) | C₂₇H₂₁FN₄O₃ | 2-fluorophenyl (quinoline) | 4-benzoyl (hydroxyamide) | 484.49 (estimated) |
Functional Implications
Biological Activity
The compound 2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a member of the oxazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing existing research findings, data tables, and case studies that highlight its pharmacological properties.
- Molecular Formula : C20H20FN3O2
- Molecular Weight : 353.397 g/mol
- IUPAC Name : this compound
- SMILES Notation : COc1ccc(cc1)C(=O)N1CCN(CC1)C(C#N)c1ccccc1F
Research indicates that compounds similar to This compound exhibit various mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes related to cancer proliferation and inflammation.
- Apoptosis Induction : Studies have shown that these compounds can activate apoptotic pathways in cancer cells, increasing the expression of pro-apoptotic factors such as p53 and caspase-3 .
Antitumor Activity
The compound has been evaluated for its antitumor activity across various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against:
- MCF-7 (breast cancer) : Exhibited IC50 values indicating potent cytotoxicity.
- HeLa (cervical cancer) : Similar cytotoxic profiles were observed.
A comparative study highlighted that modifications in the compound's structure could enhance its efficacy against specific cancer types .
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has shown promise in reducing inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory pathways .
Antibacterial Activity
Recent findings suggest that derivatives of oxazole compounds exhibit antibacterial properties. The compound's ability to disrupt bacterial cell membranes was noted, leading to cell lysis and death .
Case Study 1: Anticancer Efficacy
In a study examining the effects of various oxazole derivatives on MCF-7 cells, it was found that This compound significantly increased apoptosis rates compared to control groups. Flow cytometry analysis revealed increased annexin V binding, indicating early apoptotic changes .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory potential of the compound. It was found that treatment with this compound led to a marked decrease in nitric oxide production in LPS-stimulated macrophages, suggesting a strong anti-inflammatory effect .
Data Tables
Q & A
Q. What synthetic strategies are suitable for preparing 2-(2-fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile?
- Methodology : The synthesis can be approached via cyclization reactions similar to oxadiazole and pyrazole derivatives. For example, phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) facilitates cyclization of acyl hydrazides to form oxadiazole rings . Key intermediates like 4-(4-methoxybenzoyl)piperazine can be synthesized through sequential acylation and substitution reactions. Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side products such as over-oxidized species.
- Validation : IR and NMR spectroscopy should confirm the oxazole and piperazine moieties, while mass spectrometry verifies molecular weight .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodology :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .
- NMR : ¹H NMR resolves substituents on the fluorophenyl (δ 7.1–7.5 ppm) and methoxybenzoyl groups (δ 3.8 ppm for OCH₃). ¹³C NMR confirms the oxazole carbonitrile (C≡N at ~115 ppm) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis (e.g., triclinic system, space group P1) provides bond lengths and angles, as demonstrated for analogous thiazole derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in neurological targets?
- Methodology :
- Bioisosteric Replacement : Substitute the fluorophenyl group with chloro- or methoxyphenyl analogs to assess electronic effects on receptor binding .
- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to model interactions with GABAₐ or serotonin receptors, leveraging structural data from benzodiazepine analogs .
- In Vitro Assays : Measure IC₅₀ values in receptor-binding assays (e.g., radioligand displacement) to compare potency against reference compounds .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodology :
- Dose-Response Curves : Validate discrepancies using standardized protocols (e.g., fixed cell lines, controlled ATP levels in kinase assays) .
- Metabolic Stability Testing : Assess cytochrome P450-mediated degradation (e.g., CYP3A4/5) to explain variability in in vivo efficacy .
- Co-crystallization Studies : Resolve conflicting receptor interaction hypotheses by solving ligand-bound crystal structures .
Q. How can regioselectivity challenges in oxazole functionalization be mitigated?
- Methodology :
- Protecting Groups : Temporarily block the piperazine nitrogen during nitrile installation to prevent undesired side reactions .
- Microwave-Assisted Synthesis : Enhance reaction specificity and reduce byproducts through controlled heating .
- DFT Calculations : Predict reactive sites using Gaussian software to guide synthetic route design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
